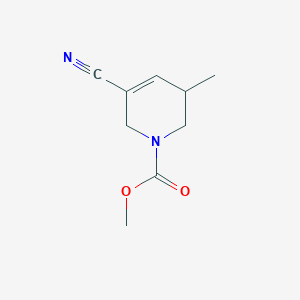
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate (MCP) is a chemical compound that belongs to the pyridine family. MCP has been widely studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis.
Biochemical And Physiological Effects
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to induce apoptosis in cancer cells, which may help to prevent the spread of cancer.
Advantages And Limitations For Lab Experiments
One advantage of using methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new cancer therapies. However, one limitation is that methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are many potential future directions for research on methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate, including the development of new cancer therapies based on its unique chemical structure and properties. Further research is also needed to fully understand the mechanism of action of methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate and its potential use in other scientific research applications.
Synthesis Methods
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate can be synthesized using various methods, including the reaction of malononitrile with ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 3-cyano-4-methylpyridine with ethyl chloroformate in the presence of a base.
Scientific Research Applications
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
159792-60-6 |
|---|---|
Product Name |
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-8(4-10)6-11(5-7)9(12)13-2/h3,7H,5-6H2,1-2H3 |
InChI Key |
DZSPRWKXPVNTPE-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(=C1)C#N)C(=O)OC |
Canonical SMILES |
CC1CN(CC(=C1)C#N)C(=O)OC |
synonyms |
1(2H)-Pyridinecarboxylic acid, 5-cyano-3,6-dihydro-3-methyl-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
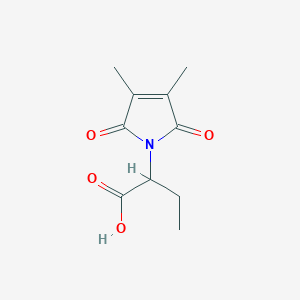


![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)

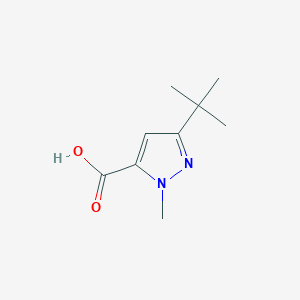

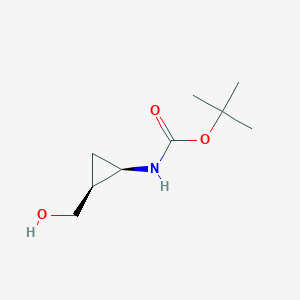
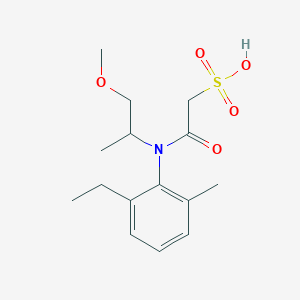
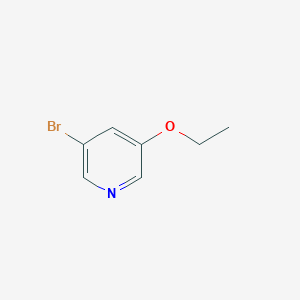
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
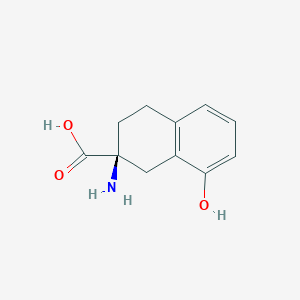
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)